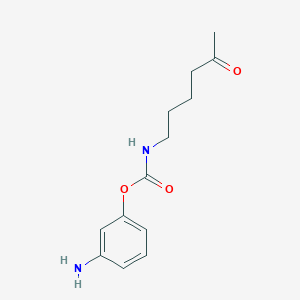
3-Aminophenyl (5-oxohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminophenyl (5-oxohexyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are derivatives of carbamic acid and are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features an aminophenyl group attached to a carbamate moiety, which is further linked to a 5-oxohexyl chain. The unique structure of this compound makes it a valuable subject of study in synthetic organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminophenyl (5-oxohexyl)carbamate typically involves the reaction of 3-aminophenol with 5-oxohexyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
3-Aminophenol+5-Oxohexyl isocyanate→3-Aminophenyl (5-oxohexyl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminophenyl (5-oxohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the 5-oxohexyl chain can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Alcohol derivatives of the 5-oxohexyl chain.
Substitution: Various substituted carbamate derivatives.
Applications De Recherche Scientifique
3-Aminophenyl (5-oxohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Aminophenyl (5-oxohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects. The specific pathways involved depend on the target enzyme or receptor and the context of its use.
Comparaison Avec Des Composés Similaires
Carbaryl: A widely used carbamate insecticide.
Physostigmine: A carbamate used in the treatment of glaucoma and myasthenia gravis.
Cenobamate: A recently approved carbamate for the treatment of partial-onset seizures.
Comparison: 3-Aminophenyl (5-oxohexyl)carbamate is unique due to its specific structure, which combines an aminophenyl group with a 5-oxohexyl chain This structure imparts distinct chemical and biological properties, making it different from other carbamates like carbaryl and physostigmine
Propriétés
Numéro CAS |
37801-08-4 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(3-aminophenyl) N-(5-oxohexyl)carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)5-2-3-8-15-13(17)18-12-7-4-6-11(14)9-12/h4,6-7,9H,2-3,5,8,14H2,1H3,(H,15,17) |
Clé InChI |
PQVSEUBXGFUKTK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCNC(=O)OC1=CC=CC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



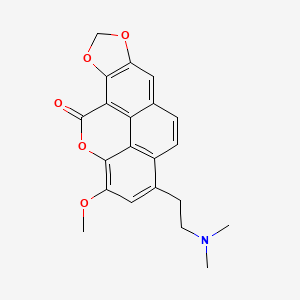
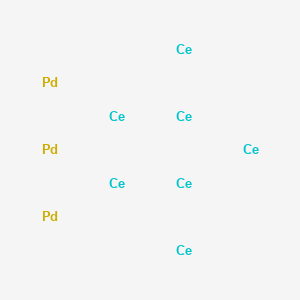
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)


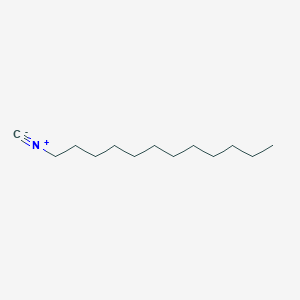
![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)
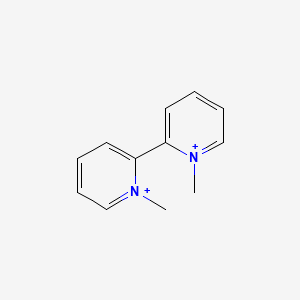
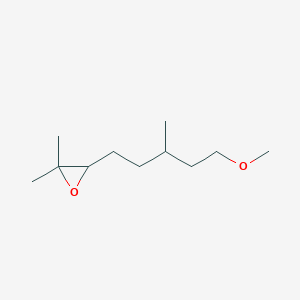
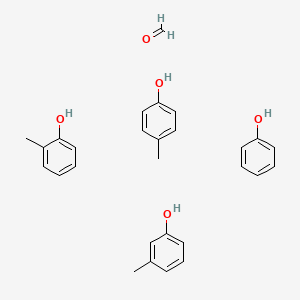

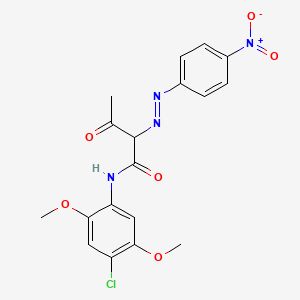
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
